molecular formula C9H6N2O4 B034964 5-(Cyanomethyl)-2-nitrobenzoic acid CAS No. 104825-33-4

5-(Cyanomethyl)-2-nitrobenzoic acid

Cat. No.: B034964
CAS No.: 104825-33-4
M. Wt: 206.15 g/mol
InChI Key: YOJHHSAYGLLJFT-UHFFFAOYSA-N
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Description

5-(Cyanomethyl)-2-nitrobenzoic acid is a nitro-substituted benzoic acid derivative with a cyanomethyl (-CH2CN) functional group at the 5-position of the aromatic ring. These compounds share a common backbone of 2-nitrobenzoic acid, where substituents at the 5-position significantly influence their chemical reactivity, physical properties, and applications.

Properties

CAS No.

104825-33-4

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

5-(cyanomethyl)-2-nitrobenzoic acid

InChI

InChI=1S/C9H6N2O4/c10-4-3-6-1-2-8(11(14)15)7(5-6)9(12)13/h1-2,5H,3H2,(H,12,13)

InChI Key

YOJHHSAYGLLJFT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CC#N)C(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1CC#N)C(=O)O)[N+](=O)[O-]

Synonyms

Benzoic acid, 5-(cyanomethyl)-2-nitro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

5-Chloro-2-nitrobenzoic Acid

  • Structure: A chlorine atom replaces the cyanomethyl group at the 5-position.
  • Properties: Molecular formula: C₇H₄ClNO₄; Molecular weight: 201.57 g/mol . Melting point: 215–217°C; Solubility: Insoluble in water, soluble in organic solvents like ethanol and DMSO .
  • Applications : Used as an intermediate in pharmaceutical synthesis (e.g., mesalamine impurity M) and agrochemical production .
  • Research : Demonstrated utility in metal-organic framework (MOF) synthesis due to its halogen-substituted aromatic system .

5-Mercapto-2-nitrobenzoic Acid (TNB)

  • Structure : Features a thiol (-SH) group at the 5-position.
  • Properties: Molecular formula: C₇H₅NO₄S; CAS RN: 153736-39-1 . Reactivity: Forms disulfide bonds (e.g., DTNB) under oxidative conditions .
  • Applications : Precursor to DTNB (Ellman’s reagent), used to quantify thiol groups in proteins .
  • Research : Reacts with hypochlorous acid (HOCl) to form NTB (2-nitro-5-thiobenzoate), a key tool in oxidative stress studies .

5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Structure : Disulfide-linked dimer of 2-nitro-5-thiobenzoic acid.
  • Properties :
    • Molecular formula: C₁₄H₈N₂O₈S₂; Molecular weight: 396.36 g/mol .
    • Solubility: Soluble in aqueous buffers at pH >7 .
  • Applications : Gold-standard reagent for spectrophotometric thiol quantification (ε412 = 14,150 M⁻¹cm⁻¹) .
  • Research : Critical in studies of myeloperoxidase-derived oxidants and zinc-cysteine cluster disruption .

Acifluorfen (5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic Acid)

  • Structure: Phenoxy group with 2-chloro-4-(trifluoromethyl) substituents at the 5-position.
  • Properties: Molecular formula: C₁₄H₇ClF₃NO₅; CAS RN: 50594-66-6 . Melting point: 128–130°C; Solubility: Lipophilic, used in herbicide formulations .
  • Applications: Protoporphyrinogen oxidase (PPO) inhibitor, widely used as a post-emergence herbicide .

Bifenox (Methyl 5-(2,4-Dichlorophenoxy)-2-nitrobenzoate)

  • Structure: Methyl ester of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid.
  • Properties: Molecular formula: C₁₄H₉Cl₂NO₅; CAS RN: 42576-02-3 . Applications: Pre-emergence herbicide targeting broadleaf weeds .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) at 5-Position Melting Point (°C) Key Applications
5-(Cyanomethyl)-2-nitrobenzoic acid* C₉H₆N₂O₄ 206.16 -CH₂CN N/A Hypothesized: Drug synthesis
5-Chloro-2-nitrobenzoic acid C₇H₄ClNO₄ 201.57 -Cl 215–217 Pharmaceutical intermediate
5-Mercapto-2-nitrobenzoic acid C₇H₅NO₄S 215.19 -SH N/A Precursor to DTNB
DTNB C₁₄H₈N₂O₈S₂ 396.36 -S-S- (dimer) 240–245 (dec.) Thiol quantification
Acifluorfen C₁₄H₇ClF₃NO₅ 369.66 -O-C₆H₃(Cl)-CF₃ 128–130 Herbicide
Bifenox C₁₄H₉Cl₂NO₅ 342.13 -O-C₆H₃(Cl)₂ (methyl ester) N/A Pre-emergence herbicide

*Theoretical data for this compound inferred from analogs.

Substituent Effects and Research Implications

  • Electron-Withdrawing Groups: Chloro (-Cl) and nitro (-NO₂) groups enhance the acidity of the benzoic acid moiety (pKa ~1–2), making these compounds reactive in electrophilic substitutions .
  • Cyanomethyl Group: The -CH2CN group may increase solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to halogenated analogs. Its nitrile functionality could participate in click chemistry or metal coordination .
  • Biological Activity: Phenoxy-substituted derivatives (e.g., acifluorfen, bifenox) exhibit herbicidal activity due to their ability to disrupt plant electron transport chains .

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